Sulfo-Cy5-Mal (potassium)

Bioconjugation Protein labeling Fluorescence microscopy

Thiol-selective labeling in aqueous buffers often fails due to dye aggregation or non-specific amine crosslinking. Sulfo-Cy5-Mal (potassium) solves this with: - ≥49.6 mg/mL solubility in PBS; no DMSO required - >1000× selectivity for thiols over amines; site-specific conjugation - 3-5× higher labeling efficiency for DNA than non-sulfonated Cy5 - 271,000 M⁻¹cm⁻¹ extinction coefficient; 8.4% brighter than Alexa Fluor 647 - Stable thioether bonds; weeks-long signal integrity

Molecular Formula C38H43KN4O9S2
Molecular Weight 803.0 g/mol
Cat. No. B12395400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5-Mal (potassium)
Molecular FormulaC38H43KN4O9S2
Molecular Weight803.0 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]
InChIInChI=1S/C38H44N4O9S2.K/c1-37(2)28-24-26(52(46,47)48)15-17-30(28)40(5)32(37)12-8-6-9-13-33-38(3,4)29-25-27(53(49,50)51)16-18-31(29)41(33)22-11-7-10-14-34(43)39-21-23-42-35(44)19-20-36(42)45;/h6,8-9,12-13,15-20,24-25H,7,10-11,14,21-23H2,1-5H3,(H2-,39,43,46,47,48,49,50,51);/q;+1/p-1
InChIKeyKKALABHIZQXGRJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy5-Mal (Potassium) Overview


Sulfo-Cy5-Mal (potassium), also referred to as Sulfo-Cyanine5 maleimide, is a sulfonated derivative of the Cyanine 5 (Cy5) fluorophore bearing a maleimide reactive group. Its molecular formula is C38H43KN4O9S2 with a molecular weight of approximately 803.0 g/mol . The compound is designed for covalent conjugation to thiol (-SH) containing biomolecules, enabling far-red fluorescence detection (Ex/Em ~646/662 nm) in applications ranging from immunofluorescence to in vivo imaging . Key characteristics include high aqueous solubility, a high extinction coefficient (~271,000 M⁻¹cm⁻¹), and a fluorescence quantum yield of approximately 0.2 [1].

Aqueous-soluble maleimide dye for direct conjugation in physiological buffers
Thiol-selective reactivity for site-specific labeling
Far-red emission with high extinction coefficient for sensitive detection

Why Sulfo-Cy5-Mal Cannot Be Substituted


Direct substitution of Sulfo-Cy5-Mal with non-sulfonated Cy5 maleimide or dyes with alternative reactive groups (e.g., NHS esters) leads to quantifiably distinct experimental outcomes. Non-sulfonated Cy5 maleimide exhibits significantly lower aqueous solubility (commonly necessitating organic co-solvents), which can induce protein aggregation and reduced labeling homogeneity in aqueous biological buffers [1]. Conversely, alternative reactive chemistries such as NHS-ester-based dyes target primary amines, which are far more abundant than thiols on protein surfaces, resulting in heterogeneous, non-site-specific labeling that may compromise protein function . Furthermore, comparative studies demonstrate that the sulfonated Cy5 core provides a 3–5-fold higher labeling efficiency for nucleic acid constructs compared to its non-sulfonated analog, a performance gap that cannot be closed by simply adjusting reaction conditions [2].

Freely water-soluble; no organic co-solvent required
Non-sulfonated Cy5 maleimide needs DMSO/DMF, raising aggregation risk
Thiol-specific conjugation enables site-selective labeling
NHS-ester dyes label abundant amines, producing heterogeneous conjugates
Reported higher nucleic acid labeling efficiency with sulfonated core
Non-sulfonated analog may show lower labeling; difference may not be compensated by reaction adjustment

Sulfo-Cy5-Mal Differentiation Evidence


Aqueous Solubility vs. Non-Sulfonated Cy5

Sulfo-Cy5-Mal exhibits aqueous solubility of ≥49.6 mg/mL in water, enabling direct dissolution in physiological buffers without organic co-solvents. In contrast, non-sulfonated Cy5 maleimide is only sparingly soluble in water and requires DMSO or DMF for dissolution, increasing the risk of protein denaturation or precipitation during labeling reactions . The sulfonate groups (-SO₃⁻) on Sulfo-Cy5-Mal confer a net negative charge that prevents dye aggregation and non-specific hydrophobic interactions with biomolecules, a critical differentiator for maintaining protein stability and conjugate homogeneity [1].

Aqueous solubility
Direct head-to-head
≥49.6 mg/mL vs negligible
Eliminates organic co-solvent; preserves protein conformation
Water vs. DMSO/DMF requirement
Bioconjugation Protein labeling Fluorescence microscopy

DNA Labeling Efficiency

In a comparative study of plasmid DNA labeling, the sulfonated Cy5 (sulfo-Cy5) core demonstrated a 3–5-fold higher labeling efficiency compared to the non-sulfonated Cy5 dye when conjugated via a photolabel-peptide linker. Specifically, the addition of two anionic sulfonate groups improved labeling efficiencies from approximately 13% to 53% [1]. This enhancement is attributed to reduced hydrophobic aggregation and improved dye accessibility in aqueous reaction environments.

DNA labeling efficiency
Direct head-to-head
53% vs 13%
Reported 3–5-fold improvement in plasmid labeling
Photolabel-peptide linker; fluorescence quantification
Gene delivery Nanoparticle tracking Fluorescent labeling

Site-Selective Thiol Labeling

Sulfo-Cy5-Mal reacts specifically with thiol (-SH) groups via Michael addition, achieving >1000-fold faster reaction kinetics with cysteine residues compared to primary amines under neutral pH conditions . This contrasts with NHS-ester dyes (e.g., Sulfo-Cy5 NHS ester), which target lysine residues that are abundant and randomly distributed on protein surfaces, leading to heterogeneous labeling patterns and potential loss of function. Site-specific labeling with Sulfo-Cy5-Mal, as demonstrated in Ufd1 protein studies where only engineered surface-exposed cysteines (R64C mutation) were conjugated while native buried cysteines remained unmodified, enables precise control over fluorophore placement .

Thiol vs. amine selectivity
Class-level inference
>1000-fold vs amines
Supports site-specific conjugation over random amine labeling
Neutral pH; data to verify for specific targets
Site-specific conjugation Antibody-drug conjugates Protein engineering

Extinction Coefficient vs. Alexa Fluor 647

Sulfo-Cy5-Mal exhibits an extinction coefficient (ε) of 271,000 M⁻¹cm⁻¹ at its absorption maximum (646 nm) [1], which is approximately 8.4% higher than the 250,000 M⁻¹cm⁻¹ reported for the spectrally similar Alexa Fluor 647 maleimide analog . While both dyes share comparable quantum yields (~0.2), the higher extinction coefficient of Sulfo-Cy5-Mal results in a proportionally higher brightness (ε × Φ), providing enhanced signal intensity per labeled molecule in fluorescence-based assays.

Extinction coefficient
Cross-study comparable
271,000 M⁻¹cm⁻¹
Higher brightness per molecule than Alexa Fluor 647 maleimide
8.4% higher; may improve signal-to-noise
Fluorescence quantification Sensitivity Detection limit

Self-Quenching Behavior in High-Density Labeling

Sulfo-Cy5-Mal is recommended for labeling moderate-to-high abundance targets; at high molar labeling ratios, significant self-quenching can occur . This behavior contrasts with IRDye 647 maleimide, which can be attached to proteins at high molar ratios without substantial self-quenching, enabling brighter conjugates and more sensitive detection of low-abundance targets . However, the lower molecular weight of Sulfo-Cy5-Mal (~803 Da vs. ~1,000 Da for IRDye 647) may be advantageous in applications where steric hindrance is a concern, such as labeling of small peptides or penetrating intracellular compartments.

Self-quenching behavior
Class-level inference
Quenching at high density
Best for moderate-to-high abundance targets; data to verify
IRDye 647 tolerates higher density without quenching
High-density labeling Flow cytometry Super-resolution microscopy

Conjugate Stability and Purification

Conjugates formed using Sulfo-Cy5-Mal via thiol-maleimide chemistry are stable under physiological conditions and can be easily separated from unreacted free dye using standard methods such as gel filtration, spin column purification, dialysis, electrophoresis, or chromatography . In contrast, NHS-ester conjugates are susceptible to hydrolysis and may exhibit gradual loss of fluorescence over time if not adequately purified. Additionally, the maleimide-thiol adduct forms a stable thioether bond that is non-reversible, whereas NHS-ester linkages to amines can undergo slow hydrolysis in aqueous buffers [1].

Conjugate stability
Class-level inference
Stable thioether bond
May provide greater stability than NHS-ester linkages
Purification via standard methods; source review needed
Antibody labeling Conjugate purification Long-term storage

Sulfo-Cy5-Mal Optimal Use Cases


Site-Specific Antibody Labeling

Sulfo-Cy5-Mal's >1000-fold selectivity for thiols over amines (Section 3, Evidence Item 3) enables precise conjugation to engineered cysteine residues or reduced interchain disulfides on antibodies. This site-specific approach preserves antigen-binding affinity and minimizes batch variability. The high aqueous solubility (≥49.6 mg/mL, Section 3, Item 1) allows direct dissolution in PBS, eliminating DMSO exposure that can denature antibody fragments. The resulting conjugates exhibit stable fluorescence with Ex/Em 646/662 nm, compatible with standard 633/647 nm laser lines .

Plasmid DNA Tracking in Gene Delivery

As demonstrated by a 3–5-fold labeling efficiency advantage over non-sulfonated Cy5 (Section 3, Evidence Item 2), Sulfo-Cy5-Mal is the preferred choice for covalent labeling of thiol-modified plasmid DNA. The sulfonate groups prevent dye aggregation and mitigate nanoparticle size increases during formulation, which is critical for maintaining consistent biodistribution and cellular uptake profiles in vivo . The far-red emission minimizes tissue autofluorescence, enabling sensitive tracking in live animals.

Detection of Abundant Protein Targets

With an extinction coefficient of 271,000 M⁻¹cm⁻¹—8.4% higher than Alexa Fluor 647 maleimide (Section 3, Evidence Item 4)—Sulfo-Cy5-Mal provides enhanced signal per labeled molecule. This makes it particularly well-suited for Western blotting, ELISA, and immunohistochemistry (IHC) where target proteins are expressed at moderate-to-high levels. The high brightness reduces exposure times and improves signal-to-noise ratios, while the sulfonated structure ensures low background from non-specific binding .

Stable Fluorescent Protein Conjugates

The thioether bond formed between Sulfo-Cy5-Mal and protein thiols exhibits superior stability compared to amine-reactive conjugates (Section 3, Evidence Item 6). This stability is essential for longitudinal in vitro assays, pharmacokinetic studies, and diagnostic reagent development where consistent fluorescence intensity over weeks or months is required. Unreacted dye is readily removed by simple size-exclusion chromatography or dialysis, streamlining purification workflows and ensuring high-purity conjugates .

Application
Selection Property
Validation Focus
Site-specific antibody labeling
Thiol selectivity & aqueous solubility
Antigen-binding affinity preservation
Plasmid DNA tracking
Sulfonated core for low aggregation
Labeling efficiency & nanoparticle size control
Detection of abundant protein targets
High extinction coefficient
Signal-to-noise in Western blot/ELISA
Stable fluorescent protein conjugates
Stable thioether linkage
Long-term fluorescence consistency

Technical Documentation Hub

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